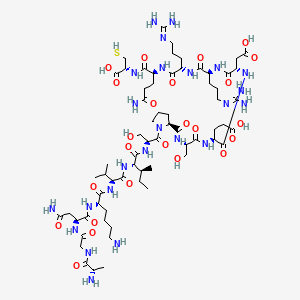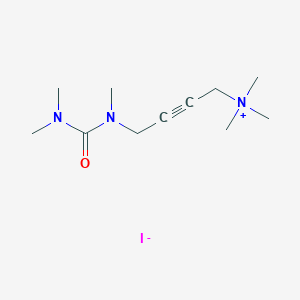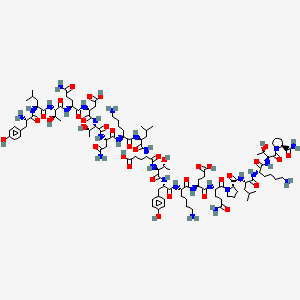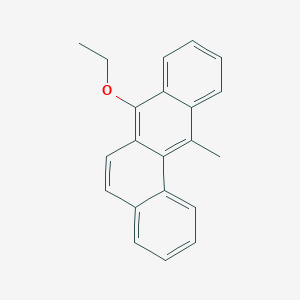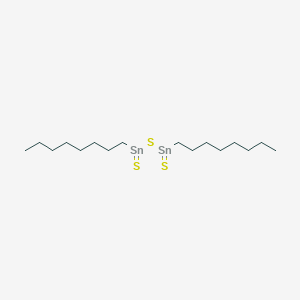
Dioctyldithioxodistannathiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctyldithioxodistannathiane is a chemical compound with the molecular formula C16H34S3Sn2 and a molecular weight of 560.05616 g/mol . It is also known by its CAS number 36432-42-5 . This compound is characterized by the presence of tin (Sn) atoms and sulfur (S) atoms in its structure, making it a unique organotin compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dioctyldithioxodistannathiane typically involves the reaction of octyl groups with tin and sulfur-containing reagents. One common method is the reaction of dioctyltin dichloride with sodium sulfide under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and distillation is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Dioctyldithioxodistannathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different tin-sulfur compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: Substitution reactions with halogens or other nucleophiles are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed.
Major Products Formed: The major products formed from these reactions include various organotin sulfides and halides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dioctyldithioxodistannathiane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of antimicrobial agents.
Industry: this compound is used in the production of specialized materials and as a stabilizer in certain industrial processes
Mechanism of Action
The mechanism of action of dioctyldithioxodistannathiane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to sulfur-containing biomolecules, leading to the inhibition of enzyme activity and cellular function .
Comparison with Similar Compounds
- Dibutyltin dichloride
- Dioctyltin dichloride
- Triphenyltin chloride
Comparison: Dioctyldithioxodistannathiane is unique due to its specific combination of octyl groups and tin-sulfur bonds. Compared to other organotin compounds, it exhibits distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
36432-42-5 |
|---|---|
Molecular Formula |
C16H34S3Sn2 |
Molecular Weight |
560.1 g/mol |
IUPAC Name |
octyl-[octyl(sulfanylidene)stannanyl]sulfanyl-sulfanylidenetin |
InChI |
InChI=1S/2C8H17.3S.2Sn/c2*1-3-5-7-8-6-4-2;;;;;/h2*1,3-8H2,2H3;;;;; |
InChI Key |
VGEWTSWICVAVDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Sn](=S)S[Sn](=S)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


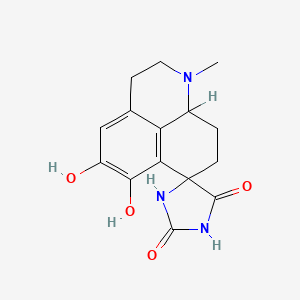
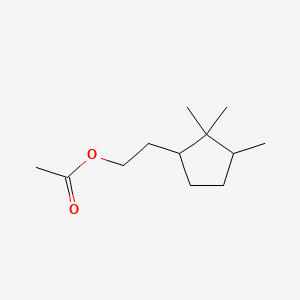
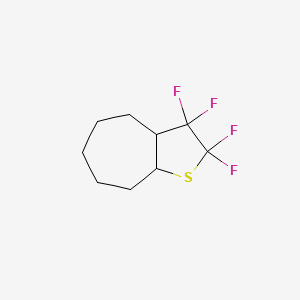
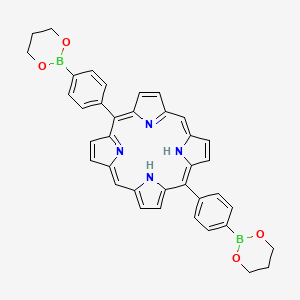
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13737334.png)
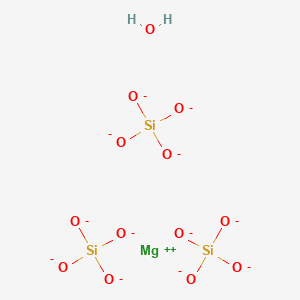

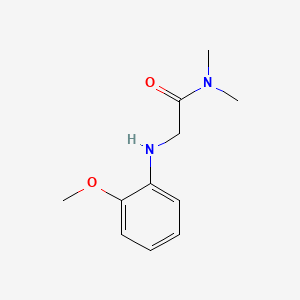
![[(Phenylmethoxy)methoxy]methanol](/img/structure/B13737353.png)
